3-Amino-2-(1-methylpiperidin-4-YL)propanoic acid
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Overview
Description
3-Amino-2-(1-methylpiperidin-4-YL)propanoic acid is a non-proteinogenic amino acid with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol This compound is characterized by the presence of an amino group, a carboxyl group, and a piperidine ring substituted with a methyl group
Preparation Methods
The synthesis of 3-Amino-2-(1-methylpiperidin-4-YL)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpiperidine with acrylonitrile, followed by hydrogenation and subsequent hydrolysis to yield the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-Amino-2-(1-methylpiperidin-4-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds under specific conditions.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like acyl chlorides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-2-(1-methylpiperidin-4-YL)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a model compound for studying amino acid transport and metabolism in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders due to its structural similarity to neurotransmitters.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Amino-2-(1-methylpiperidin-4-YL)propanoic acid involves its interaction with specific molecular targets, such as amino acid transporters and enzymes involved in amino acid metabolism. It may modulate neurotransmitter levels in the brain, influencing neuronal activity and signaling pathways. The exact pathways and molecular targets are still under investigation, and further research is needed to elucidate its full mechanism of action .
Comparison with Similar Compounds
3-Amino-2-(1-methylpiperidin-4-YL)propanoic acid can be compared with other similar compounds, such as:
2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid: This compound has a similar structure but differs in the position of the amino group, which may result in different chemical properties and biological activities.
3-Amino-2-(1-ethylpiperidin-4-yl)propanoic acid: The substitution of a methyl group with an ethyl group can affect the compound’s steric properties and reactivity.
Properties
Molecular Formula |
C9H18N2O2 |
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Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-amino-2-(1-methylpiperidin-4-yl)propanoic acid |
InChI |
InChI=1S/C9H18N2O2/c1-11-4-2-7(3-5-11)8(6-10)9(12)13/h7-8H,2-6,10H2,1H3,(H,12,13) |
InChI Key |
HIGYNSQOKPBQQF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C(CN)C(=O)O |
Origin of Product |
United States |
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